REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[CH2:7]([CH3:8])[I:9].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[Cs+:5].[Cs+:6].[F:10][C:11]([c:12]1[cH:13][c:14]([NH2:19])[c:15]([NH2:18])[cH:16][n:17]1)([F:20])[F:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:33]>>[CH2:7]([CH3:8])[NH:18][c:15]1[c:14]([NH2:19])[cH:13][c:12]([C:11]([F:10])([F:20])[F:21])[n:17][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cnc(C(F)(F)F)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCNc1cnc(C(F)(F)F)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |